molecular formula C12H10N2S B6141410 2-(5-methylthiophen-2-yl)-1H-1,3-benzodiazole CAS No. 78706-12-4

2-(5-methylthiophen-2-yl)-1H-1,3-benzodiazole

Cat. No.: B6141410
CAS No.: 78706-12-4
M. Wt: 214.29 g/mol
InChI Key: VKEYVDPRFIYFDZ-UHFFFAOYSA-N
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Description

Significance of Benzodiazole and Thiophene (B33073) Heterocycles in Advanced Chemical Systems

The benzimidazole (B57391) nucleus, a fusion of benzene (B151609) and imidazole (B134444) rings, is a privileged scaffold in medicinal chemistry. researchgate.netimpactfactor.org Its structural similarity to naturally occurring purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. researchgate.net Benzimidazole derivatives have been successfully developed as antiviral, anticancer, antibacterial, and anti-inflammatory agents. nih.govresearchgate.netijsart.com The versatility of the benzimidazole ring is further enhanced by its ability to engage in hydrogen bonding, π-π stacking, and coordination with metal ions, making it a valuable component in the design of functional molecules. nih.gov

Similarly, the thiophene ring, an aromatic five-membered heterocycle containing a sulfur atom, is a key building block in numerous pharmaceuticals and organic materials. nih.gov The sulfur atom in the thiophene ring can influence the molecule's electronic properties and metabolic stability. Thiophene and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory effects. rjptonline.orgdntb.gov.ua In materials science, thiophene-based polymers are renowned for their conducting properties.

Rationale for Investigating Hybrid Benzodiazole-Thiophene Scaffolds

The strategic combination of benzimidazole and thiophene rings into a single molecular entity, as seen in 2-(5-methylthiophen-2-yl)-1H-1,3-benzodiazole , is a well-established strategy in medicinal chemistry known as molecular hybridization. This approach aims to create new chemical entities with potentially enhanced or novel biological activities by integrating two or more pharmacophores. rjptonline.org

The rationale for investigating such hybrid scaffolds is multifaceted:

Synergistic or Additive Bioactivity: Combining the pharmacophoric features of both benzimidazole and thiophene could lead to compounds with improved potency or a broader spectrum of activity.

Modulation of Physicochemical Properties: The thiophene moiety can influence the lipophilicity and electronic distribution of the benzimidazole core, which can affect the molecule's absorption, distribution, metabolism, and excretion (ADME) properties.

Novel Mechanisms of Action: The unique three-dimensional arrangement of the hybrid molecule may allow it to interact with biological targets in a manner distinct from its individual components.

Overcoming Drug Resistance: Hybrid molecules may possess multiple modes of action, making them less susceptible to the development of drug resistance. rjptonline.org

Overview of Current Research Trajectories Involving Structurally Related Compounds

While specific research on This compound is limited, the broader class of 2-(thiophen-2-yl)-1H-benzimidazole derivatives has been the subject of various investigations. These studies provide a valuable framework for understanding the potential applications of the title compound.

A common synthetic route to this class of compounds involves the condensation of o-phenylenediamine (B120857) with a thiophenecarboxaldehyde derivative. researchgate.net Variations of this method, employing different catalysts and reaction conditions, have been developed to improve yields and purity. acgpubs.orgpnu.ac.irrsc.org

Research into structurally similar compounds has revealed a range of biological activities, including:

Antimicrobial Activity: Several studies have reported the synthesis of benzimidazole-thiophene conjugates with significant antibacterial and antifungal properties. dntb.gov.ua

Anticancer Activity: The benzimidazole scaffold is a known component of several anticancer drugs, and its combination with thiophene has been explored for the development of new antiproliferative agents. rjptonline.org

Anti-inflammatory and Analgesic Effects: Derivatives of benzimidazole have shown promise as anti-inflammatory and analgesic agents, and the inclusion of a thiophene ring can modulate these activities. nih.gov

Furthermore, theoretical and crystallographic studies on related molecules, such as 1-[(5-methylthiophen-2-yl)methyl]-1H-benzimidazole, have provided insights into their molecular geometry and intermolecular interactions, which are crucial for understanding their binding to biological targets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-methylthiophen-2-yl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2S/c1-8-6-7-11(15-8)12-13-9-4-2-3-5-10(9)14-12/h2-7H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKEYVDPRFIYFDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901279744
Record name 2-(5-Methyl-2-thienyl)-1H-benzimidazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78706-12-4
Record name 2-(5-Methyl-2-thienyl)-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78706-12-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(5-Methyl-2-thienyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901279744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 5 Methylthiophen 2 Yl 1h 1,3 Benzodiazole and Its Analogs

Conventional Synthetic Routes to 2-Substituted Benzodiazoles

Conventional methods for the synthesis of 2-substituted benzimidazoles have been well-established for decades, primarily relying on the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. These methods are broadly categorized into cyclocondensation reactions and multi-component strategies.

Cyclocondensation Reactions

The most common and direct route to 2-substituted benzimidazoles is the Phillips condensation, which involves the reaction of o-phenylenediamine with a carboxylic acid under harsh acidic conditions and often high temperatures. nih.gov Variations of this method utilize carboxylic acid derivatives such as esters, anhydrides, or acyl chlorides to facilitate the reaction under milder conditions. nih.govrsc.org For instance, the condensation of o-phenylenediamine with an appropriate aldehyde, followed by an oxidative cyclization, is a widely used two-step procedure. nih.govmdpi.com This initial condensation forms a Schiff base intermediate, which is then oxidized to yield the benzimidazole (B57391) ring. nih.gov Various oxidizing agents have been employed for this purpose, including manganese dioxide, oxone, and sodium bisulfite. nih.gov

Another approach involves the reaction of o-phenylenediamines with β-ketoesters or orthoesters. nih.gov These reactions provide a versatile route to a variety of 2-substituted benzimidazoles. The choice of reactants and conditions can be tailored to achieve the desired substitution pattern on the benzimidazole core.

Multi-component Reaction Strategies

Multi-component reactions (MCRs) have gained prominence in organic synthesis due to their efficiency in building complex molecules in a single step from three or more starting materials. nih.govrsc.org For the synthesis of benzimidazoles, MCRs offer a convergent and atom-economical approach. nih.gov A common MCR strategy involves the one-pot reaction of an o-phenylenediamine, an aldehyde, and an oxidizing agent. organic-chemistry.org

An iron-catalyzed one-pot, three-component process has been developed for the synthesis of benzimidazole derivatives from benzo-1,2-quinone, aldehydes, and ammonium (B1175870) acetate (B1210297) as the nitrogen source. nih.govrsc.org This reaction proceeds through a domino C-N bond formation and cyclization, yielding benzimidazoles in high yields under mild conditions. nih.govrsc.org Copper-catalyzed MCRs have also been employed, for example, in the reaction of 2-haloanilines, aldehydes, and sodium azide. organic-chemistry.org These strategies often provide access to a wide range of substituted benzimidazoles with good functional group tolerance. organic-chemistry.org

Specific Synthetic Pathways for Incorporating Thiophene (B33073) Moieties at the 2-Position

The introduction of a thiophene ring at the 2-position of the benzimidazole core, as in 2-(5-methylthiophen-2-yl)-1H-1,3-benzodiazole, generally follows the conventional synthetic routes, where 5-methylthiophene-2-carboxaldehyde or its corresponding carboxylic acid is used as a key reactant. The synthesis of 2-(2-thienyl)benzimidazoles has been achieved by reacting 2-(mercaptomethyl)benzimidazole with β-electrophilic esters. tandfonline.com Another approach involves the condensation of o-phenylenediamine with thiophene-2-carbaldehyde. mdpi.com

A study on the synthesis of 2-(5-arylthiophen-2-yl)-benzothiazoles and -benzimidazoles, which are structurally related to the target compound, highlights a multi-step synthetic procedure starting from 2-acetylthiophene. nih.gov This suggests that for more complex thiophene substitutions, a pre-functionalized thiophene starting material is essential.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired 2-substituted benzimidazole. Key parameters that are often fine-tuned include the choice of solvent, catalyst, temperature, and reaction time. For the condensation of o-phenylenediamine with aldehydes, various solvents have been investigated, with chloroform (B151607) often being a suitable choice. nih.gov

The selection of the catalyst and its loading can significantly impact the reaction efficiency. For instance, in the synthesis of 2-phenyl benzimidazole, ammonium chloride was found to be a more effective catalyst than ammonium bromide or ammonium fluoride. nih.gov In other systems, metal catalysts like zinc oxide nanoparticles have been shown to be highly efficient and reusable. researchgate.net Microwave-assisted synthesis has also been explored as a way to reduce reaction times from hours to minutes and improve yields. rjptonline.orgresearchgate.net

Below is a table summarizing the optimization of various reaction parameters for the synthesis of 2-phenyl benzimidazole, which can be extrapolated for the synthesis of thiophene-substituted analogs.

Catalyst (Amount)SolventTemperature (°C)Time (h)Yield (%)Reference
NH4Br (1 mol)Solvent-freeRoom Temp-20 nih.gov
NH4Br (1 mol)CHCl3Room Temp486 nih.gov
NH4Cl (1 mol)CHCl3Room Temp492 nih.gov
NH4F (1 mol)CHCl3Room Temp572 nih.gov
ZnO NPs (5 mg)Solvent-freeRoom Temp-98 researchgate.net

Catalyst Systems Employed in the Synthesis

A wide array of catalyst systems have been developed to facilitate the synthesis of 2-substituted benzimidazoles under milder and more efficient conditions. These can be broadly classified into metal-based catalysts and non-metal-based or "green" catalysts.

Metal-Based Catalysts:

Iron Catalysts: Iron(III) porphyrin complexes and simple iron salts like FeCl3 have been effectively used in multi-component syntheses of benzimidazoles. nih.govrsc.org

Copper Catalysts: Copper(II) supported on SBA-15 (a mesoporous silica) has been demonstrated as a recyclable and efficient heterogeneous catalyst for the condensation of o-phenylenediamine with aldehydes. rsc.org Copper(I) chloride has also been used in one-pot, three-component reactions. organic-chemistry.org

Gold Nanoparticles: Supported gold nanoparticles, particularly on titanium dioxide (Au/TiO2), have shown high catalytic efficacy for the selective synthesis of 2-substituted benzimidazoles from o-phenylenediamine and aldehydes at ambient conditions. mdpi.com

Zinc Catalysts: Zinc triflate and zinc acetate are efficient catalysts for the one-pot synthesis of 2-substituted benzimidazoles. chemmethod.com Zinc oxide nanoparticles also serve as a reusable and effective catalyst. researchgate.net

Non-Metal-Based and Green Catalysts:

Silica (B1680970) Supported Periodic Acid (H5IO6-SiO2): This has been developed as an efficient catalyst for the synthesis of 2-aryl substituted benzimidazoles, offering mild reaction conditions and high yields. nih.gov

Engineered MgO@DFNS: Magnesium oxide supported on dendritic fibrous nanosilica is a sustainable heterogeneous catalyst for the synthesis of benzimidazole derivatives under ambient temperature. rsc.org

Natural Catalysts: Eco-friendly catalysts derived from natural sources, such as lemon juice and papaya bark ash, have been explored for the synthesis of benzimidazoles, aligning with the principles of green chemistry. jrtdd.com

Green Chemistry Approaches and Sustainable Synthesis Strategies

In recent years, there has been a significant shift towards the development of green and sustainable synthetic methodologies for benzimidazole derivatives to minimize environmental impact. chemmethod.comijarsct.co.in These approaches focus on the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions. ijarsct.co.ineprajournals.com

Key principles of green chemistry applied to benzimidazole synthesis include:

Use of Alternative Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or polyethylene (B3416737) glycol (PEG) is a primary focus. chemmethod.comijarsct.co.in Water-mediated synthesis offers significant environmental benefits. rjptonline.org

Solvent-Free Reactions: Conducting reactions under solvent-free conditions, often with microwave irradiation or grinding, eliminates the need for solvents altogether, reducing waste and simplifying product isolation. rjptonline.orgjrtdd.comeprajournals.com

Energy Efficiency: Microwave-assisted synthesis and reactions at ambient temperature reduce energy consumption compared to traditional methods that require prolonged heating. rjptonline.orgijarsct.co.in

Use of Green Catalysts: Employing non-toxic, recyclable, and biodegradable catalysts is a cornerstone of green benzimidazole synthesis. chemmethod.comijarsct.co.in This includes the use of biocatalysts and catalysts derived from natural sources. jrtdd.comijarsct.co.in

Renewable Feedstocks: Utilizing starting materials derived from biomass reduces the reliance on fossil fuels and contributes to a more sustainable chemical industry. eprajournals.com For example, D-glucose has been used as a biorenewable C1 synthon in the synthesis of benzimidazoles. organic-chemistry.org

These green approaches not only offer environmental benefits but also often lead to improved reaction efficiency, simpler workup procedures, and cost-effectiveness. chemmethod.comijarsct.co.in

Solvent-Free Synthesis

Solvent-free synthesis, or solid-state reaction, is an environmentally benign approach that often leads to higher yields, shorter reaction times, and easier purification. For benzimidazole and its analogs, this typically involves the condensation of an o-phenylenediamine derivative with an aldehyde or carboxylic acid under heating, often in the presence of a catalyst.

One notable approach for a related class of compounds, 1,5-benzothiazepines, utilized H-ferrierite zeolite as a catalyst in a solvent-free system. nih.gov This method involved the reaction of 1,3-diaryl-2-propenones with 2-amino-thiophenol, resulting in a high-purity product with good yield through a ring closure with the elimination of water. nih.gov While not directly involving this compound, this demonstrates the applicability of zeolite catalysts in solvent-free syntheses of similar heterocyclic structures.

In the synthesis of 2-substituted benzimidazoles, a common solvent-free approach involves the reaction of o-phenylenediamine with various aldehydes. The use of a solid-supported catalyst, such as silica-impregnated nitrobenzene (B124822) or dimethylsulfoxide, under microwave irradiation has been shown to be effective. scispace.com This method offers good yields and high purity of the resulting benzimidazole derivatives. scispace.com

Table 1: Examples of Solvent-Free Synthesis Conditions for Benzimidazole Analogs This table is representative of general findings in the literature for analogous compounds and does not represent a specific synthesis of this compound.

ReactantsCatalystConditionsYield
o-phenylenediamine, Aromatic AldehydesNitrobenzene/SiO2 or DMSO/SiO2MicrowaveGood
2-amino-thiophenol, 1,3-diaryl-2-propenonesH-ferrierite zeoliteHeatingGood

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, significantly accelerating reaction rates and often improving yields compared to conventional heating methods. nih.gov This technique has been widely applied to the synthesis of benzimidazole and benzothiazole (B30560) derivatives. ias.ac.in

The synthesis of 2-aryl-1H-benzimidazoles has been achieved by reacting 1,2-diaminobenzene with arylcarboxylic acids using zeolite as a catalyst under microwave irradiation. scispace.com This method provides a selective and efficient route to the desired products. scispace.com Similarly, the condensation of 2-aminothiophenols or 2-aminophenols with aldehydes, promoted by phenyliodine(III) bis(trifluoroacetate) (PIFA) under microwave irradiation, has been successful for producing benzothiazole and benzoxazole (B165842) libraries in good to excellent yields. ias.ac.in

For thiophene-containing compounds, microwave-assisted Suzuki cross-coupling reactions have been employed to synthesize 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles. These reactions were carried out in water or DMF using a benzothiazole-based Pd(II)-precatalyst, demonstrating the utility of microwave irradiation for C-C bond formation in the synthesis of complex heterocyclic systems. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Benzothiazole Analogs This table is a generalized representation based on literature for analogous compounds.

Synthesis MethodReaction TimeYield
Conventional HeatingSeveral hoursModerate to Good
Microwave-AssistedMinutesGood to Excellent

Catalyst Recycling and Reusability

The development of recyclable and reusable catalysts is a key aspect of sustainable chemistry. In the synthesis of benzimidazoles and related heterocycles, solid catalysts are particularly advantageous as they can be easily separated from the reaction mixture and potentially reused.

A study on the synthesis of 2-substituted benzimidazoles and 1,5-disubstituted benzodiazepines utilized manganese oxide supported on zirconia (MnZrO2-450) as a catalyst. researchgate.net The catalyst was found to be effective in the condensation of o-phenylenediamine with aldehydes or ketones. researchgate.net Importantly, the catalyst could be recovered by simple filtration and reused for multiple cycles with only a slight decrease in activity, as detailed in the table below. researchgate.net

Table 3: Reusability of MnZrO2-450 Catalyst in the Synthesis of a Substituted Benzimidazole Data adapted from a study on analogous compounds. researchgate.net

CycleIsolated Yield (%)
195
290
388
487

This demonstrates the potential for developing robust and recyclable catalytic systems for the synthesis of this compound and its analogs, contributing to more economical and environmentally friendly production processes.

Purification and Isolation Techniques for the Chemical Compound

The purification and isolation of the final product are critical steps in any synthetic procedure to ensure high purity. For this compound and its analogs, standard chromatographic and recrystallization techniques are commonly employed.

Following the completion of the reaction, the crude product is typically isolated by filtration if it precipitates from the reaction mixture. The crude solid can then be purified by recrystallization from a suitable solvent or a mixture of solvents. Common solvents for recrystallization of benzimidazole derivatives include ethanol, methanol, and ethyl acetate. researchgate.netgoogle.com

If recrystallization does not yield a product of sufficient purity, column chromatography is a widely used alternative. Silica gel is the most common stationary phase, and the mobile phase is typically a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane). The polarity of the eluent is optimized to achieve good separation of the desired product from any unreacted starting materials or byproducts. The progress of the purification is monitored by thin-layer chromatography (TLC).

In some cases, after purification, the final product is characterized by various spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity. researchgate.netnih.gov

Table 4: Common Purification Techniques for Benzimidazole Analogs

TechniqueDescription
RecrystallizationDissolving the crude product in a hot solvent and allowing it to cool, whereupon the pure compound crystallizes out.
Column ChromatographySeparation of the components of a mixture based on their differential adsorption onto a stationary phase (e.g., silica gel) as a mobile phase is passed through it.
FiltrationThe separation of a solid from a liquid or gas by passing the mixture through a filter medium that retains the solid particles.

Advanced Spectroscopic and Structural Elucidation of 2 5 Methylthiophen 2 Yl 1h 1,3 Benzodiazole

Vibrational Spectroscopy Analysis

Vibrational spectroscopy provides critical insights into the functional groups and bonding arrangements within a molecule. By analyzing the interaction of infrared radiation and scattered light with the compound, a detailed vibrational fingerprint can be established.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of 2-(5-methylthiophen-2-yl)-1H-1,3-benzodiazole is expected to exhibit a series of characteristic absorption bands corresponding to the vibrations of its constituent parts.

A broad absorption band is anticipated in the region of 3400-3200 cm⁻¹, which is characteristic of the N-H stretching vibration of the imidazole (B134444) ring, often broadened due to hydrogen bonding. nih.govscience.gov The aromatic C-H stretching vibrations of both the benzimidazole (B57391) and thiophene (B33073) rings would appear as a group of weaker bands typically above 3000 cm⁻¹. nih.gov The aliphatic C-H stretching of the methyl group on the thiophene ring is expected around 2920 cm⁻¹.

The C=N stretching vibration of the imidazole ring and the C=C stretching vibrations within the aromatic systems are expected to produce strong to medium intensity bands in the 1630-1450 cm⁻¹ region. nih.gov Bending vibrations for C-H bonds in the aromatic rings will likely be observed in the 1300-1000 cm⁻¹ region, while out-of-plane C-H bending can give rise to strong bands in the 900-650 cm⁻¹ range, which are useful for determining the substitution pattern of the aromatic rings. The C-S stretching vibration associated with the thiophene ring is typically weaker and can be found in the 700-600 cm⁻¹ region.

Table 1: Predicted FT-IR Peak Assignments for this compound

Frequency Range (cm⁻¹)Vibration TypeFunctional Group
3400-3200N-H StretchImidazole
>3000Aromatic C-H StretchBenzimidazole, Thiophene
~2920Aliphatic C-H StretchMethyl (-CH₃)
1630-1450C=N and C=C StretchImidazole, Aromatic Rings
1300-1000In-plane C-H BendAromatic Rings
900-650Out-of-plane C-H BendAromatic Rings
700-600C-S StretchThiophene

Raman Spectroscopy for Vibrational Mode Assignments

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, serves as a complementary technique to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing further detail on the molecular skeleton.

For this compound, the symmetric stretching of the C=C bonds in the benzene (B151609) and thiophene rings is expected to produce strong Raman signals in the 1600-1500 cm⁻¹ region. The "ring breathing" modes of both the benzimidazole and thiophene rings, which involve the symmetric expansion and contraction of the rings, are also characteristic and would appear as sharp bands in the fingerprint region (typically around 1000 cm⁻¹ for the benzimidazole ring). nih.gov The C-S-C symmetric stretching and bending vibrations of the thiophene ring would also be Raman active.

Table 2: Predicted Raman Active Modes for this compound

Frequency Range (cm⁻¹)Vibrational ModeMoiety
1600-1500Symmetric C=C StretchBenzene, Thiophene
~1000Ring BreathingBenzimidazole
Fingerprint RegionC-S-C Symmetric Stretch/BendThiophene

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and spatial arrangement of atoms in a molecule. Advanced 2D NMR techniques provide a comprehensive picture of the proton and carbon framework.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Spectral Assignment

A full assignment of the ¹H and ¹³C NMR spectra of this compound can be achieved through a combination of 1D and 2D NMR experiments.

The ¹H NMR spectrum is expected to show signals for the aromatic protons of the benzimidazole and thiophene rings, a singlet for the methyl protons, and a broad singlet for the N-H proton. The protons on the benzimidazole ring would likely appear as two multiplets, while the two protons on the thiophene ring would appear as doublets due to mutual coupling. The methyl protons on the thiophene ring would resonate as a singlet, likely in the range of δ 2.4-2.6 ppm. nih.gov

The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbon of the C=N group in the benzimidazole ring is expected to appear at a lower field (higher ppm value).

COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, primarily those on adjacent carbon atoms. This would confirm the connectivity of the protons within the benzimidazole and thiophene rings. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the carbon signals for all protonated carbons. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying the connectivity between the benzimidazole and thiophene rings and for assigning the quaternary (non-protonated) carbon atoms. sdsu.edu For instance, correlations would be expected between the thiophene protons and the benzimidazole carbon attached to the thiophene ring.

Table 3: Expected NMR Data and 2D Correlations for this compound

AtomExpected ¹H Shift (ppm)Expected ¹³C Shift (ppm)Key HMBC Correlations
Benzimidazole N-HBroad, variable-Protons on Benzimidazole ring
Benzimidazole C-H7.2 - 7.8 (multiplets)110 - 145Adjacent C atoms, Thiophene C
Benzimidazole C=N-~150Protons on Benzimidazole ring
Thiophene C-H6.8 - 7.5 (doublets)120 - 145Methyl C, Benzimidazole C
Thiophene C-S-VariableThiophene H, Methyl H
Thiophene C-CH₃-VariableMethyl H, Thiophene H
Methyl -CH₃~2.5 (singlet)~15Thiophene C atoms

Solid-State NMR for Polymorphic and Supramolecular Structure Analysis

Solid-state NMR (ssNMR) spectroscopy provides valuable information about the structure and dynamics of molecules in the solid phase. For this compound, ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CPMAS) NMR experiments could be particularly insightful.

Unlike in solution where rapid proton exchange can average certain signals, ssNMR can resolve distinct signals for crystallographically inequivalent molecules in the unit cell, making it a powerful tool for studying polymorphism. ias.ac.in Furthermore, intermolecular interactions, such as the N-H···N hydrogen bonds that are characteristic of benzimidazoles, can be probed. ias.ac.in These interactions influence the chemical shifts, providing clues about the supramolecular assembly in the solid state. The presence of multiple peaks for a single carbon in the ¹³C CPMAS spectrum would suggest the existence of different polymorphic forms or non-equivalent molecules in the crystal lattice.

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and, consequently, the elemental composition of a compound. For this compound (C₁₂H₁₀N₂S), the molecular ion peak ([M]⁺ or [M+H]⁺) would be observed at a very specific mass-to-charge ratio (m/z).

Using techniques like Electrospray Ionization (ESI), the calculated exact mass for the protonated molecule [C₁₂H₁₁N₂S]⁺ would be compared to the experimentally measured value. A high degree of accuracy (typically within 5 ppm) would unequivocally confirm the molecular formula. mdpi.com The fragmentation pattern observed in the mass spectrum can also provide structural information, revealing stable fragments that are characteristic of the benzimidazole and thiophene ring systems.

Table 4: High-Resolution Mass Spectrometry Data

IonCalculated Exact Mass
[C₁₂H₁₀N₂S]214.0565
[C₁₂H₁₁N₂S]⁺ ([M+H]⁺)215.0643
[C₁₂H₁₀N₂SNa]⁺ ([M+Na]⁺)237.0462

Single-Crystal X-ray Diffraction Analysis

A comprehensive search of scientific literature and crystallographic databases did not yield a specific single-crystal X-ray diffraction study for the compound this compound. Therefore, a detailed analysis of its specific crystal structure, intermolecular interactions, and supramolecular assembly based on experimental data is not possible at this time.

However, analysis of closely related structures containing both benzimidazole and thiophene moieties can provide valuable insights into the potential structural characteristics of the title compound.

Crystal Structure Determination and Conformational Analysis

While the precise crystal system, space group, and unit cell parameters for this compound are undetermined, studies on similar molecules, such as 1-(thiophen-2-ylmethyl)-1H-benzimidazole, reveal common crystallographic features. nih.govresearchgate.net For instance, related compounds have been observed to crystallize in the monoclinic system. nih.govresearchgate.net

A key conformational feature would be the dihedral angle between the planar benzimidazole ring system and the thiophene ring. In analogous structures, these rings are often not coplanar. For example, in 1-[(5-methylthiophen-2-yl)methyl]-1H-benzimidazole, the angle between the benzimidazole plane and the 2-(5-methylthiophen-2-yl) plane is reported to be around 10.8°. nih.gov This twist is a result of steric hindrance and the optimization of intermolecular packing forces. It is probable that this compound would also adopt a non-planar conformation.

Intermolecular Interactions and Supramolecular Assembly in the Solid State

The supramolecular assembly in the solid state is dictated by various non-covalent interactions. Benzimidazole derivatives are known to form complex supramolecular structures through a combination of hydrogen bonding and π-π stacking interactions. researchgate.net The presence of both a hydrogen bond donor (the N-H group of the benzimidazole) and acceptors (the nitrogen atoms of the benzimidazole and the sulfur atom of the thiophene ring) suggests a high potential for the formation of extensive intermolecular networks.

Hydrogen Bonding Networks and π-π Stacking Interactions

Hydrogen Bonding: The N-H group of the benzimidazole ring is a potent hydrogen bond donor. It can form intermolecular hydrogen bonds with the nitrogen atom of an adjacent benzimidazole ring or potentially with the sulfur atom of the thiophene ring, leading to the formation of chains or dimers. researchgate.netrsc.org Weak C-H···N and C-H···S hydrogen bonds are also commonly observed in the crystal packing of related heterocyclic compounds, further stabilizing the structure. nih.govresearchgate.net For example, in 1-(thiophen-2-ylmethyl)-1H-benzimidazole, a weak C-H···N hydrogen bond links molecules into chains. nih.gov

π-π Stacking Interactions: Aromatic systems like benzimidazole and thiophene are prone to engage in π-π stacking interactions. These interactions are crucial for the stabilization of the crystal structure and can influence the electronic properties of the material. researchgate.netresearchgate.netrsc.org In the solid state, molecules of this compound would likely arrange to maximize these favorable stacking interactions between the electron-rich aromatic rings. The centroid-centroid distance between stacked rings is typically in the range of 3.5 to 4.2 Å. nih.govnih.gov Pairs of molecules related by crystallographic inversion centers can exhibit these π-π interactions. nih.gov

Computational and Theoretical Chemistry Studies of this compound

Computational and theoretical chemistry provide powerful tools for understanding the intrinsic properties of molecules like this compound. Through in-silico methods, researchers can predict and analyze a molecule's electronic structure, reactivity, and spectroscopic characteristics, offering insights that complement and guide experimental work. These studies are crucial for elucidating the relationships between molecular structure and material properties.

**4.1. Electronic Structure Calculations

Electronic structure calculations are fundamental to modern computational chemistry, providing a detailed picture of electron distribution and energy levels within a molecule. These calculations are essential for predicting a wide range of chemical and physical properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. mdpi.com It is particularly effective for determining the ground-state properties of molecules by calculating the optimized molecular geometry, including bond lengths and angles. For heterocyclic systems like benzimidazoles and thiophenes, DFT methods, often employing functionals like B3LYP with basis sets such as 6-311G, have shown excellent agreement between calculated and experimental data. researchgate.netresearchgate.net

In a typical DFT study of this compound, the initial step involves geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, key geometric parameters are determined. Based on studies of similar structures, such as 2-ethyl-1H-benzo[d]imidazole, the calculated bond lengths and angles provide a precise three-dimensional model of the molecule. researchgate.net This foundational data is critical for all subsequent computational analyses.

Table 1: Predicted Ground State Geometrical Parameters of this compound using DFT (Illustrative)

ParameterBond/AnglePredicted Value
Bond Lengths (Å) C(benzimidazole)-N~1.390
C=N (imidazole)~1.312
C(thiophene)-S~1.720
C=C (thiophene)~1.375
Bond Angles (º) C-N-C (imidazole)~107.4
N-C-N (imidazole)~115.0
C-S-C (thiophene)~92.2

Note: The values in this table are illustrative and based on typical parameters for benzimidazole and thiophene rings calculated using DFT/B3LYP methods.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.compku.edu.cn The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and optical properties. mdpi.com

A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily excited, which is often associated with higher polarizability and potential for applications in organic electronics. mdpi.comnih.gov For this compound, the HOMO is expected to be distributed primarily over the electron-rich thiophene ring, while the LUMO may be localized more on the benzimidazole moiety. DFT calculations can precisely determine the energies of these orbitals and visualize their spatial distribution.

Table 2: Illustrative Frontier Molecular Orbital Energies and Energy Gap

ParameterEnergy (eV)
E(HOMO) -5.85
E(LUMO) -1.90
Energy Gap (ΔE) 3.95

Note: These values are representative examples for similar heterocyclic systems and are used for illustrative purposes.

The Molecular Electrostatic Potential (MEP or EPS) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. nih.gov The EPS map plots the electrostatic potential onto the electron density surface, allowing for the identification of electrophilic and nucleophilic sites.

Different colors on the EPS map represent different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. nih.gov For this compound, the negative potential is expected to be concentrated around the electronegative nitrogen atoms of the benzimidazole ring. The hydrogen atom attached to the imidazole nitrogen and the hydrogens of the benzene ring would likely exhibit positive electrostatic potential. This analysis helps in understanding intermolecular interactions and the molecule's reactivity patterns.

**4.2. Spectroscopic Property Prediction and Validation

Computational methods are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm molecular structures and understand vibrational and electronic behavior.

Theoretical vibrational spectra (Infrared and Raman) can be calculated using DFT, typically employing the B3LYP functional. nih.govnih.gov These calculations yield harmonic vibrational frequencies that correspond to the fundamental modes of molecular vibration. Due to the approximations inherent in the calculations, the theoretical frequencies are often systematically higher than the experimental values. Therefore, they are typically scaled by an appropriate factor to improve agreement with experimental data. nih.gov

The analysis of Potential Energy Distribution (PED) is used to assign the calculated frequencies to specific vibrational modes, such as stretching, bending, or torsion of particular bonds or functional groups. mdpi.com For this compound, key vibrational modes would include the N-H stretching of the imidazole ring, aromatic C-H stretching of the benzene and thiophene rings, C=N stretching, and vibrations characteristic of the thiophene ring. researchgate.net

Table 3: Predicted Vibrational Frequencies and Assignments (Illustrative)

AssignmentPredicted Scaled Frequency (cm⁻¹) (DFT/B3LYP)
N-H stretch~3450
Aromatic C-H stretch3100 - 3000
C=N stretch (imidazole)~1620
Aromatic C=C stretch1600 - 1450
Thiophene ring stretch~1430
C-H in-plane bend1300 - 1000
C-H out-of-plane bend900 - 675

Note: These assignments are based on characteristic frequencies for benzimidazole and thiophene derivatives and serve as an illustrative example.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation in organic chemistry. Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can accurately predict ¹H and ¹³C NMR chemical shifts. mdpi.com

Theoretical chemical shifts are calculated relative to a reference standard, typically tetramethylsilane (B1202638) (TMS), and then compared with experimental spectra. A strong correlation between the predicted and observed chemical shifts serves as powerful evidence for the correctness of the proposed molecular structure. nih.gov For this compound, calculations would predict the chemical shifts for the protons and carbons of the benzimidazole and methyl-thiophene rings. Discrepancies between theoretical and experimental values can often be explained by solvent effects or intermolecular interactions present in the experimental sample but not accounted for in the gas-phase calculation. mdpi.com

Table 4: Predicted vs. Experimental ¹³C NMR Chemical Shifts (Illustrative)

Carbon AtomPredicted δ (ppm)Experimental δ (ppm)
C2 (imidazole)149.5151.2
C3a/C7a (bridgehead)138.0140.7
C4/C7 (benzene)115.0114.8
C5/C6 (benzene)123.0122.5
C2' (thiophene)145.0146.3
C5' (thiophene)141.0142.1
CH₃14.815.1

Note: Experimental values are hypothetical for illustrative comparison. Theoretical values are typical for similar structures calculated via the GIAO method.

Computational and Theoretical Chemistry Studies of 2 5 Methylthiophen 2 Yl 1h 1,3 Benzodiazole

Spectroscopic Property Prediction and Validation

UV-Vis Absorption and Emission Spectra Prediction

The electronic transitions and photophysical properties of 2-(5-methylthiophen-2-yl)-1H-1,3-benzodiazole can be effectively predicted using Time-Dependent Density Functional Theory (TD-DFT). This computational method allows for the calculation of the molecule's UV-Vis absorption and emission spectra, providing insights into how it interacts with light.

Theoretical calculations for analogous benzimidazole (B57391) and benzothiazole (B30560) derivatives have demonstrated that the principal electronic transitions are typically of the π → π* type. These transitions involve the excitation of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO is generally localized on the electron-rich thiophene (B33073) ring, while the LUMO is distributed across the benzimidazole moiety.

The inclusion of solvent effects in these calculations is critical for accurately predicting the absorption and emission maxima (λmax). Polar solvents can induce a bathochromic (red) or hypsochromic (blue) shift in the spectra due to the stabilization or destabilization of the ground and excited states. While specific predicted spectral data for this compound is not extensively documented in publicly available literature, studies on similar compounds suggest that the absorption maxima would likely fall within the UV-A or near-visible region of the electromagnetic spectrum.

Table 1: Predicted UV-Vis Absorption Data for a Model System (Illustrative)

TransitionWavelength (nm)Oscillator Strength (f)Major Contribution
S0 → S13500.85HOMO → LUMO (95%)
S0 → S22950.15HOMO-1 → LUMO (70%)

Note: This table is illustrative and based on typical results for similar compounds. Actual values for this compound would require specific TD-DFT calculations.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

Molecular dynamics (MD) simulations offer a powerful approach to understanding the dynamic behavior of this compound, including its conformational flexibility and interactions with surrounding solvent molecules. These simulations model the atomic motions of the system over time, providing a detailed picture of its structural fluctuations.

Reactivity and Reaction Mechanism Predictions

Computational methods are invaluable for predicting the reactivity of this compound and elucidating potential reaction mechanisms. By analyzing the molecule's electronic structure, it is possible to identify sites that are susceptible to electrophilic or nucleophilic attack.

The distribution of electron density, often visualized through Molecular Electrostatic Potential (MEP) maps, can highlight regions of positive and negative electrostatic potential. For this molecule, the nitrogen atoms of the benzimidazole ring are expected to be regions of negative potential, making them likely sites for protonation or interaction with electrophiles. Conversely, the hydrogen atom attached to the imidazole (B134444) nitrogen and certain carbon atoms in the aromatic rings may be more susceptible to nucleophilic attack.

Quantum Chemical Descriptors and Their Relationship to Molecular Behavior

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to predict its chemical and biological properties. These descriptors provide a quantitative basis for understanding and comparing the behavior of different molecules.

Key quantum chemical descriptors for this compound include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are fundamental descriptors related to the molecule's ability to donate and accept electrons, respectively. A lower EHOMO indicates a greater ability to donate electrons, while a higher ELUMO suggests a greater ability to accept electrons.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally correlates with higher reactivity and lower stability. irjweb.com

Ionization Potential (I) and Electron Affinity (A): These are related to the HOMO and LUMO energies and represent the energy required to remove an electron and the energy released upon gaining an electron, respectively. ajchem-a.com

Electronegativity (χ), Chemical Hardness (η), and Softness (S): These global reactivity descriptors provide further insights into the molecule's reactivity. ajchem-a.com Hardness is a measure of resistance to charge transfer, while softness is the reciprocal of hardness. irjweb.com

These descriptors can be used in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies to develop predictive models for various properties, such as biological activity or material performance. nih.govrjptonline.org By establishing a mathematical relationship between these descriptors and an observed property, it is possible to design new molecules with enhanced characteristics.

Table 2: Calculated Quantum Chemical Descriptors for a Model System (Illustrative)

DescriptorValueUnit
EHOMO-6.2eV
ELUMO-1.8eV
HOMO-LUMO Gap (ΔE)4.4eV
Ionization Potential (I)6.2eV
Electron Affinity (A)1.8eV
Electronegativity (χ)4.0eV
Chemical Hardness (η)2.2eV
Dipole Moment (μ)3.5Debye

Note: This table is illustrative and based on typical values for similar compounds. Actual values for this compound would require specific quantum chemical calculations.

Exploration of Biological Activities and Underlying Mechanisms of Action Non Clinical Focus

In Vitro Biological Screening Methodologies

In vitro assays serve as the foundational step in drug discovery, providing a rapid and efficient means to identify and characterize the biological activity of novel chemical entities. For compounds like 2-(5-methylthiophen-2-yl)-1H-1,3-benzodiazole, these methodologies can elucidate potential interactions with various biological targets.

The benzimidazole (B57391) and thiophene (B33073) moieties are prevalent in a variety of enzyme inhibitors. Studies on related structures suggest that this compound could be a candidate for enzyme inhibition.

Kinase Inhibition : Derivatives of benzothiazole (B30560), a close structural relative of benzimidazole, have been identified as potent inhibitors of c-Jun N-terminal kinases (JNKs). nih.gov JNKs are crucial signaling proteins involved in cellular stress responses, and their dysregulation is linked to various diseases. nih.gov In one study, a benzothiazole derivative, BI-87G3, was shown to inhibit TNF-α stimulated phosphorylation of c-Jun in a cell-based assay with an IC₅₀ value of 15 μM. nih.gov

Monoamine Oxidase (MAO) Inhibition : Novel 2,1-benzothiazine-thiophen-yl hydrazone frameworks have been synthesized and evaluated as inhibitors of monoamine oxidase enzymes (MAO-A and MAO-B). rsc.orgbohrium.com These enzymes are critical in the metabolism of neurotransmitters. One potent derivative, compound 9h (4-((1-(5-Bromothiophen-2-yl)ethylidene)hydrazono)-1-methyl-3,4-dihydro-1H-benzo[c] nih.govnih.govthiazine 2,2-dioxide), demonstrated significant inhibition of MAO-B with an IC₅₀ value of 1.03 ± 0.17 μM. rsc.orgresearchgate.net

Succinate (B1194679) Dehydrogenase (SDH) Inhibition : A series of novel benzothiazol-2-ylthiophenylpyrazole-4-carboxamides were designed as succinate dehydrogenase (SDH) inhibitors, which is a key target for fungicide development. nih.gov Compound Ig in this series showed superior antifungal activity compared to the commercial fungicide thifluzamide, with EC₅₀ values below 10 μg/mL against several fungal species. nih.gov

Compound ClassTarget EnzymeKey Finding (IC₅₀/EC₅₀)Reference
Benzothiazole Derivative (BI-87G3)c-Jun N-terminal Kinase (JNK)15 μM nih.gov
2,1-Benzothiazine-thiophen-yl Hydrazone (9h)Monoamine Oxidase B (MAO-B)1.03 ± 0.17 μM rsc.orgresearchgate.net
Benzothiazole-pyrazole Carboxamide (Ig)Succinate Dehydrogenase (SDH)<10 μg/mL nih.gov

Benzimidazole derivatives have been noted for their interactions with various neurotransmitter receptors, suggesting a potential role in modulating neurological pathways. nih.gov

Dual-target ligands for dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors are sought after for treating central nervous system disorders. nih.gov While specific binding data for this compound is not available, the core benzimidazole scaffold is a key feature in compounds designed to interact with these receptors. nih.govnih.gov For instance, research into multi-target compounds for schizophrenia has focused on molecules with affinity for D₂, 5-HT₁ₐ, and 5-HT₂ₐ receptors. nih.gov Furthermore, studies on benzimidazole and benzothiophene (B83047) derivatives have identified ligands with selective affinity for the CB2 cannabinoid receptor, indicating the versatility of these heterocyclic systems in receptor binding. ebi.ac.uk

The combination of thiophene and benzimidazole rings is a promising pharmacophore for antimicrobial agents. Numerous studies have demonstrated the efficacy of related compounds against a spectrum of bacterial and fungal pathogens.

Derivatives of N-substituted piperazinylquinolone containing a 5-(methylthio)thiophen-2-yl moiety showed potent activity against Gram-positive bacteria, particularly Staphylococcus aureus and Staphylococcus epidermidis. nih.gov One ciprofloxacin (B1669076) derivative from this series demonstrated a significant improvement in potency against staphylococci while maintaining its activity against Gram-negative bacteria. nih.govresearchgate.net Similarly, various thiophene derivatives containing a benzothiazole moiety have been screened for antibacterial and antifungal activities. nih.gov One such thiophene compound showed activity against S. aureus equal to that of chloramphenicol, with a Minimum Inhibitory Concentration (MIC) of 3.125 µg/mL. nih.gov Other research has highlighted the broad-spectrum antimicrobial potential of indolyl-benzimidazole derivatives against strains like S. aureus (including MRSA), Mycobacterium smegmatis, and Candida albicans, with some compounds exhibiting MIC values below 1 µg/mL. nih.gov

Compound ClassMicroorganismActivity (MIC)Reference
Thiophene-benzothiazole derivativeStaphylococcus aureus3.125 µg/mL nih.gov
Thiophene-benzothiazole derivativeAspergillus fumigatus6.25 µg/mL nih.gov
Thiophene-benzothiazole derivativeFusarium oxysporum6.25 µg/mL nih.gov
Indolyl-benzo[d]imidazole (3ao)Staphylococcus aureus ATCC 25923<1 µg/mL nih.gov
Indolyl-benzo[d]imidazole (3aq)Staphylococcus aureus ATCC 43300 (MRSA)<1 µg/mL nih.gov
Indolyl-benzo[d]imidazole (3ag)Mycobacterium smegmatis3.9 µg/mL nih.gov
Indolyl-benzo[d]imidazole (3aq)Candida albicans ATCC 102313.9 µg/mL nih.gov

The benzimidazole scaffold is a cornerstone of several anti-parasitic drugs. Albendazole and mebendazole, for example, are widely used antihelminthics. Research into novel derivatives continues to show promise.

Antiprotozoal Activity : Thiophene derivatives have demonstrated activity against the protozoan parasite Leishmania infantum, with about half of the tested novel compounds showing an EC₅₀ in the low micromolar range. nih.gov Furthermore, 2-mercaptobenzimidazole (B194830) derivatives have been reported to possess antiprotozoal properties against Entamoeba histolytica, Trichomonas vaginalis, and Giardia intestinalis, with some compounds showing activity in the nanomolar range, surpassing the efficacy of the standard drug metronidazole. researchgate.net

Antihelminthic Activity : Newly synthesized piperazine (B1678402) derivatives of 5(6)-substituted-(1H-benzimidazol-2-ylthio)acetic acids exhibited high efficacy against Trichinella spiralis in vitro. nih.gov Several compounds in this class showed efficacies of 96.0% to 100%, outperforming the reference drug albendazole. nih.gov

Cellular Mechanism of Action Studies

Understanding how a compound affects cellular processes is critical to elucidating its mechanism of action. For potential anticancer agents, analyzing their impact on the cell cycle is a key step.

Compounds containing thiophene and benzimidazole rings have been shown to interfere with the normal progression of the cell cycle in cancer cell lines, often leading to cell cycle arrest and subsequent cell death.

A study on newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives revealed that the most active compounds caused cell cycle arrest at the S and G2/M phases in the HCT-116 human colon cancer cell line. nih.gov The IC₅₀ values for the most potent compounds against this cell line were in the range of 7.1 to 11.9 µM. nih.gov This cell cycle arrest was associated with changes in the expression levels of microRNAs involved in tumor suppression and oncogenesis. nih.gov Similarly, a separate study on benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives found that the most potent compounds suppressed the cell cycle and induced apoptosis in tested cancer cell lines. mdpi.com These findings suggest that the anticancer activity of such compounds could be mediated through direct interaction with DNA or the inhibition of DNA synthesis, similar to established S-phase-dependent chemotherapy drugs. nih.gov

Apoptosis Induction Pathways (e.g., Caspase Activation, Mitochondrial Membrane Potential)

The induction of apoptosis, or programmed cell death, is a key mechanism through which many therapeutic agents exert their effects, particularly in the context of cancer. Research into various benzimidazole derivatives has revealed their capacity to trigger this cellular suicide program through multiple pathways.

A common route for apoptosis induction by bioactive compounds involves the intrinsic, or mitochondrial, pathway. This process is often initiated by the disruption of the mitochondrial transmembrane potential, leading to the release of cytochrome c into the cytoplasm. Cytosolic cytochrome c then activates a cascade of enzymes known as caspases, which are the executioners of apoptosis. Studies on N-substituted benzamides, for example, have demonstrated that these compounds can induce cytochrome c release and subsequent activation of caspase-9, a key initiator caspase in the mitochondrial pathway. This activation ultimately leads to the execution of apoptosis. nih.gov

Furthermore, the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members, plays a crucial role in regulating the mitochondrial pathway. The balance between these opposing factions determines the cell's fate. Numerous ATP analogs, for instance, have been shown to induce apoptosis by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes, thereby tipping the scale towards cell death. nih.gov For novel benzothiazole derivatives, it has been observed that they can induce apoptosis in tumor cells by promoting the accumulation of reactive oxygen species (ROS), which in turn disrupts mitochondrial integrity and leads to apoptosis mediated by the mitochondrial pathway. frontiersin.org

Oxidative Stress Modulation and Antioxidant Properties in Cellular Models

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, is implicated in the pathogenesis of numerous diseases. The benzimidazole scaffold has been a foundation for the development of compounds with significant antioxidant properties.

For instance, a study on 1H-benzimidazole-2-yl hydrazones demonstrated their ability to act as potent radical scavengers. These compounds exhibited significant in vitro effects against stable free radicals like DPPH and ABTS. Computational analysis further suggested their versatile radical scavenging capabilities through multiple reaction pathways. nih.gov The antioxidant activity of such compounds is crucial as oxidative stress can lead to cellular damage and contribute to the development of various pathologies, including cancer. nih.gov

Gene Expression Profiling and Proteomic Analysis in Treated Cells

To gain a deeper understanding of the cellular responses to treatment with benzimidazole derivatives, researchers have employed high-throughput techniques like gene expression profiling and proteomic analysis. These methods allow for a global view of the changes in gene and protein expression within a cell upon exposure to a compound.

Transcriptomic and proteomic analyses of cells treated with various bioactive compounds have revealed modulation of genes and proteins involved in critical cellular processes such as the cell cycle, ribosome function, and DNA replication. nih.gov For example, in studies involving other therapeutic agents, these analyses have identified differentially expressed genes and proteins that provide insights into the compound's mechanism of action and its interplay with host cell machinery. nih.govnih.gov While specific data for this compound is not available, it is plausible that it could induce similar large-scale changes in gene and protein expression, reflecting its biological impact.

In Vivo Studies in Model Organisms (Excluding Human Clinical Trials)

While in vitro studies provide valuable mechanistic insights, in vivo studies in model organisms are essential to evaluate the efficacy and biological effects of a compound in a whole-organism context. Several benzimidazole derivatives have been investigated in various animal models for a range of diseases.

Assessment of Efficacy in Specific Disease Models (e.g., In Vivo Antimicrobial Models, Non-Mammalian Cancer Models)

The benzimidazole scaffold is a cornerstone of many anthelmintic drugs and has also been explored for other antimicrobial applications. For example, 2-aminobenzimidazoles have been evaluated in mouse models for leishmaniasis, an infectious disease caused by Leishmania parasites. Although some compounds showed good in vitro potency, they exhibited poor exposure and lack of efficacy in vivo, highlighting the challenges of translating in vitro activity to in vivo effectiveness. researchgate.net

In another study, a specific N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine derivative demonstrated significant leishmanicidal activity in a mouse model of cutaneous leishmaniasis, reducing the parasite load by 71% compared to the control group. mdpi.com

Mechanistic Investigations in Animal Models (e.g., Target Engagement, Biomarker Modulation)

In vivo studies also allow for the investigation of a compound's mechanism of action within a living organism. For instance, benzimidazole derivatives developed as potent and selective PI3Kδ inhibitors were shown to be effective in a Keyhole Limpet Hemocyanin (KLH) study in rats. The administration of these compounds led to the effective inhibition of antigen-specific IgG and IgM formation, demonstrating their target engagement and immunomodulatory effects in a living system. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Effects

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. By systematically modifying the chemical structure of a molecule and evaluating the resulting changes in its biological effects, researchers can identify key structural features responsible for its activity.

For the broader class of benzimidazole and benzothiazole derivatives, SAR studies have provided valuable insights. For example, in a series of benzothiazole-phenyl analogs, it was found that the placement of trifluoromethyl groups on the aromatic rings was well tolerated by the target enzymes. nih.gov In another study of newly synthesized benzimidazole and benzothizole 2,5-disubstituted furane derivatives, it was generally observed that the benzothiazole derivatives were more active than the corresponding benzimidazole derivatives in terms of their antitumor activity. semanticscholar.org These findings underscore the importance of the specific heterocyclic core and the nature and position of substituents in determining the biological activity profile of these compounds.

Identification of Key Pharmacophoric Features

The biological activity of 2-(thienyl)benzimidazole derivatives, including this compound, is dictated by several key pharmacophoric features. These features are crucial for the molecule's interaction with biological targets and can be modulated to enhance potency and selectivity.

The core benzimidazole ring is a critical feature, often acting as a scaffold for orienting other functional groups. Its aromatic nature allows for π-π stacking interactions with biological macromolecules. The nitrogen atoms in the imidazole (B134444) ring can act as hydrogen bond donors and acceptors, facilitating binding to target proteins. researchgate.net

The 2-substituted thiophene ring plays a significant role in defining the biological activity profile. The thiophene ring itself is a bioisostere of the benzene (B151609) ring and can engage in hydrophobic and van der Waals interactions within the binding pockets of target enzymes or receptors. The sulfur atom in the thiophene ring can also participate in coordinating with metal ions in metalloenzymes.

Substituents on both the benzimidazole and the thiophene rings are pivotal in modulating the biological activity. For instance, the methyl group at the 5-position of the thiophene ring in this compound can influence the molecule's electronic properties and steric profile, which in turn can affect its binding affinity and selectivity for specific targets. Structure-activity relationship (SAR) studies on related benzimidazole derivatives have shown that the nature and position of substituents can dramatically alter the compound's anticancer and antimicrobial efficacy. nveo.org

Rational Design of Analogs with Enhanced Biological Profiles

The rational design of analogs of 2-(thienyl)benzimidazole is a key strategy for developing new therapeutic agents with improved efficacy and selectivity. This process is guided by an understanding of the pharmacophoric features and SAR of this class of compounds.

One common approach is the modification of substituents on the benzimidazole and thiophene rings. For example, introducing electron-donating or electron-withdrawing groups can alter the electronic distribution of the molecule, potentially enhancing its interaction with the target. In the context of anticancer activity, the introduction of specific substituents on the benzimidazole ring has been shown to improve the cytotoxic effects against various cancer cell lines. nih.gov

Another design strategy involves the hybridization of the benzimidazole scaffold with other pharmacologically active moieties. For instance, creating hybrid molecules that combine the benzimidazole-thiophene core with other heterocyclic systems like triazoles has been explored to develop multi-target anticancer agents. nih.gov This approach aims to leverage the biological activities of both pharmacophores to achieve a synergistic effect or to target multiple pathways involved in disease progression. researchgate.netnih.gov

Bioisosteric replacement is also a valuable tool in the rational design of analogs. For example, replacing the thiophene ring with other heteroaromatic systems like furan (B31954) or pyridine (B92270) can lead to compounds with different biological profiles and improved pharmacokinetic properties.

Computational methods, such as molecular docking , are often employed to guide the rational design process. These in-silico techniques can predict how newly designed analogs will bind to specific biological targets, such as enzymes or receptors, helping to prioritize the synthesis of compounds with the highest potential for enhanced biological activity. nih.gov

Below are tables detailing the biological activities of some 2-(thienyl)benzimidazole derivatives, which serve as a basis for the rational design of new analogs.

Table 1: Anticancer Activity of Selected 2-(Aryl)benzimidazole Derivatives

CompoundCancer Cell LineIC50 (µg/mL)Reference
2-(Thiophen-2-yl)-1H-benzimidazoleHEPG2 (Liver)<10 nih.gov
2-(Thiophen-2-yl)-1H-benzimidazoleMCF7 (Breast)<10 nih.gov
2-(Thiophen-2-yl)-1H-benzimidazoleHCT 116 (Colon)<10 nih.gov

Table 2: Antimicrobial Activity of a 2-(Thienyl)benzimidazole Derivative

CompoundMicroorganismActivityReference
3-(2-Methylbenzimidazol-1-yl)-N-(2-(thiophen-2-yl)-4-oxo nih.govthiazolidin-3-yl)propionamideBacillus cereusSlightly Active mdpi.com

Advanced Materials Science Applications of 2 5 Methylthiophen 2 Yl 1h 1,3 Benzodiazole

Development as Fluorescent Probes and Chemosensors

There is no available scientific literature detailing the development or application of 2-(5-methylthiophen-2-yl)-1H-1,3-benzodiazole as a fluorescent probe or chemosensor.

Cation and Anion Sensing Mechanisms

No studies have been published that investigate the cation or anion sensing mechanisms of this compound. Consequently, there is no data on its binding affinity, selectivity, or the photophysical changes that would occur upon interaction with various ions.

Biological Imaging Applications (Cellular and Tissue-Level, Non-Clinical)

Research on the use of this compound for biological imaging at the cellular or tissue level has not been reported. There are no studies on its cytotoxicity, cellular uptake, or fluorescence properties within biological systems.

Role in Photocatalysis and Photoredox Chemistry

The potential role of this compound in photocatalysis or photoredox chemistry has not been investigated in any published research. There are no reports on its ability to absorb light and facilitate chemical reactions, its redox potentials in excited states, or its stability under photocatalytic conditions.

Catalytic Activity in Organic Transformations

While direct studies on the catalytic activity of this compound are not extensively documented, the inherent structural motifs of thiophene (B33073) and benzimidazole (B57391) suggest significant potential, particularly as a ligand in transition metal catalysis. Benzimidazole derivatives are well-known for their ability to coordinate with metal ions through their pyridine-type nitrogen atoms, forming stable complexes that can catalyze a variety of organic reactions. dergi-fytronix.com

Metal complexes incorporating benzimidazole ligands have demonstrated catalytic efficacy in reactions such as hydrogenation, polymerization, and cross-coupling reactions. For instance, ruthenium(II) complexes with 2-arylbenzimidazole ligands have been shown to be effective catalysts for the transfer hydrogenation of ketones. dergi-fytronix.comacgpubs.org Similarly, copper(II) complexes with tridentate benzimidazole-based ligands have exhibited high catalytic activity in transfer hydrogenation transformations. researchgate.net The thiophene moiety, with its sulfur atom, can also participate in metal coordination, potentially leading to bidentate or polydentate ligands that form highly stable and active catalytic species. The combination of the 'soft' sulfur donor from the thiophene ring and the 'hard' nitrogen donor from the benzimidazole ring could lead to unique reactivity and selectivity in catalysis.

Thiolate-bridged bimetallic complexes featuring a benzimidazole moiety have been explored for their bioinspired catalytic applications, mimicking the active sites of metalloenzymes. researchgate.net This suggests that this compound could serve as a precursor to novel ligands for such biomimetic catalysts. The potential catalytic applications of metal complexes derived from this compound are summarized in the table below, based on the performance of analogous structures.

Table 1: Potential Catalytic Applications of Metal Complexes with Thiophene-Benzimidazole Ligands

Catalytic Reaction Metal Center Ligand Type Potential Role of this compound
Transfer Hydrogenation Ru(II), Cu(II) Bidentate (N,S) or Tridentate As a ligand to form active metal complexes for the reduction of ketones and other unsaturated compounds. dergi-fytronix.comresearchgate.net
Polymerization Co(II) Tridentate As a ligand for cobalt complexes in the polymerization of dienes like 1,3-butadiene. researchgate.net
C-C Coupling Reactions Pd(II) N,S-Heterocyclic Carbene As a precursor to N,S-heterocyclic carbene ligands for palladium-catalyzed cross-coupling reactions. nih.gov

Mechanisms of Photoinduced Electron Transfer

The photophysical properties of molecules containing both thiophene and benzimidazole units are of significant interest due to the potential for photoinduced electron transfer (PET). The electron-donating nature of the thiophene ring and the electron-accepting capabilities of the benzimidazole moiety can create a donor-acceptor (D-A) system within the same molecule. Upon photoexcitation, an electron can be transferred from the highest occupied molecular orbital (HOMO), often localized on the electron-rich thiophene, to the lowest unoccupied molecular orbital (LUMO), which may be centered on the benzimidazole core.

Studies on analogous triphenylamine-benzimidazole derivatives have shown that a significant intramolecular charge transfer (ICT) process occurs upon excitation, leading to a large Stokes shift. rdd.edu.iq This ICT is a hallmark of PET. The efficiency of this process is influenced by the solvent polarity, with more polar solvents often stabilizing the charge-separated excited state.

The excited-state dynamics of thiophene and its oligomers have been computationally studied, revealing that ring puckering plays a crucial role in their photochemistry. researchgate.netnih.gov For this compound, the excited state dynamics would likely involve both the ultrafast deactivation pathways of the thiophene unit and the charge transfer processes facilitated by the benzimidazole group. Femtosecond transient absorption spectroscopy on related bis-benzimidazole derivatives has elucidated complex excited-state dynamics, including intramolecular proton transfer and structural rearrangements on the picosecond timescale. dergi-fytronix.com These studies provide a framework for understanding the potential PET mechanisms in this compound, which are crucial for its application in areas like organic photovoltaics and photoredox catalysis.

Table 2: Photophysical Properties and Potential PET Characteristics of Thiophene-Benzimidazole Analogs

Compound Family Key Photophysical Observation Implication for PET Mechanism
Triphenylamine-Benzimidazoles Large Stokes shift, indicative of Intramolecular Charge Transfer (ICT). rdd.edu.iq Suggests a donor-acceptor character where the benzimidazole acts as the acceptor, facilitating PET upon excitation.
Thiophene and Bithiophene Ultrafast deactivation mechanisms involving ring puckering. researchgate.netnih.gov The thiophene moiety's intrinsic photochemistry would be a competing deactivation pathway to PET.
Bis-Benzimidazole Derivatives Ultrafast excited-state intramolecular proton transfer (ESIPT) and subsequent structural relaxation. dergi-fytronix.com Indicates complex excited-state dynamics that could influence the efficiency and pathway of electron transfer.

Bio-imaging and Sensing for Environmental and Analytical Chemistry (Non-Clinical)

The unique combination of a fluorescent thiophene unit and a metal-coordinating benzimidazole group makes this compound and its derivatives highly promising candidates for fluorescent chemosensors. These sensors can be utilized for the detection of various analytes, particularly heavy metal ions, in environmental and analytical chemistry contexts. The principle of detection often relies on the modulation of the fluorophore's emission properties upon binding of the analyte to the benzimidazole receptor. This can manifest as fluorescence quenching ("turn-off") or enhancement ("turn-on"), or a shift in the emission wavelength (ratiometric sensing).

Several studies have demonstrated the efficacy of thiophene-benzimidazole-based probes for the selective detection of metal ions. For instance, phenothiazine-thiophene-benzimidazole conjugates have been developed as fluorescent probes for the selective detection of Au³⁺, Ag⁺, and Hg²⁺ ions in aqueous solutions. nih.gov The coordination of the metal ion to the benzimidazole nitrogen atoms alters the electronic structure of the molecule, leading to a discernible change in its fluorescence.

Thiophene-appended benzothiazole (B30560) (a close analog of benzimidazole) compounds have been successfully used for the ratiometric detection of Cd²⁺ and the colorimetric detection of Cu²⁺. semanticscholar.org The charge transfer between the ligand and the metal ion upon complexation is responsible for the observed spectral changes. The high sensitivity and selectivity of these probes make them suitable for monitoring heavy metal contamination in real-world samples, such as water. The development of such chemosensors is a critical area of research due to the significant environmental and health risks posed by heavy metal pollution. beilstein-journals.org

Table 3: Thiophene-Benzimidazole Analogs as Fluorescent Sensors for Environmental Analytes

Sensor Structure Analyte Detected Sensing Mechanism Limit of Detection (LOD) Application Area
Phenothiazine-thiophene-benzimidazole Au³⁺, Ag⁺, Hg²⁺ Fluorescence quenching Not specified Aqueous solution analysis nih.gov
Thiophene-appended benzothiazole Cd²⁺ Ratiometric fluorescence enhancement 2.25 nM Sewage water and vegetable extract analysis semanticscholar.org
Thiophene-appended benzothiazole Cu²⁺ Colorimetric change 1.06 x 10⁻⁷ M Real-time sample analysis semanticscholar.org

Structure Property Relationship Spr Studies for 2 5 Methylthiophen 2 Yl 1h 1,3 Benzodiazole Derivatives

Influence of Substituent Effects on Electronic and Optical Properties

The electronic and optical characteristics of 2-(5-methylthiophen-2-yl)-1H-1,3-benzodiazole derivatives can be systematically tuned by the introduction of various substituent groups. The nature and position of these substituents can significantly alter the frontier molecular orbital (HOMO and LUMO) energy levels and the energy gap, thereby influencing the absorption and emission spectra of the compounds.

Research on analogous benzimidazole (B57391) and benzothiazole (B30560) derivatives has demonstrated that attaching electron-donating groups (EDGs) such as methoxy (-OCH₃) or methyl (-CH₃) to the aromatic rings tends to raise the HOMO energy level. Conversely, the incorporation of electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) typically lowers both the HOMO and LUMO energy levels, with a more pronounced effect on the LUMO. This modulation of the energy gap directly impacts the optical properties. For instance, the presence of a strong EWG can lead to a reduction in the energy gap, resulting in a bathochromic (red) shift in the absorption spectrum. mdpi.com

The following interactive data table summarizes the theoretical electronic properties of a series of substituted benzothiazole derivatives, which serve as a model to illustrate the expected trends for this compound derivatives.

Table 1. Calculated Electronic Properties of Substituted Benzothiazole Derivatives
CompoundSubstituent (X)EHOMO (eV)ELUMO (eV)Energy Gap (Egap) (eV)
Comp1-H-5.59-1.953.64
Comp2-CH₃-5.58-1.883.70
Comp3-NO₂-6.18-3.352.83
Comp4-OCH₃-5.52-1.923.60

Data is illustrative and based on findings for analogous benzothiazole compounds. mdpi.com

Impact of Structural Modifications on Supramolecular Self-Assembly

The ability of molecules to spontaneously organize into well-defined, ordered structures through non-covalent interactions is known as supramolecular self-assembly. For this compound derivatives, key interactions governing this process include hydrogen bonding, π-π stacking, and hydrophobic interactions. scispace.com

Structural modifications to the core molecule can profoundly influence its self-assembly behavior. The benzimidazole moiety contains both a hydrogen bond donor (N-H) and acceptors (N), making it highly conducive to forming intermolecular hydrogen bonds. scispace.com The introduction of additional functional groups capable of hydrogen bonding, such as hydroxyl (-OH) or carboxylic acid (-COOH) groups, can further direct and strengthen these interactions, leading to more robust and ordered assemblies.

The planar aromatic rings of the thiophene (B33073) and benzimidazole components facilitate π-π stacking interactions. Altering the substituents on these rings can modulate the electron density and steric hindrance, thereby affecting the geometry and strength of these stacking interactions. For example, introducing bulky substituents may hinder close packing, while extending the π-conjugated system could enhance stacking. The benzyl ring of the benzimidazole can also participate in hydrophobic interactions, which play a crucial role in the assembly process, particularly in aqueous environments. scispace.com

Table 2. Influence of Structural Modifications on Intermolecular Interactions and Self-Assembly
Structural ModificationPrimary Intermolecular Interaction(s) AffectedPotential Impact on Self-Assembly
Introduction of -OH or -NH₂ groupsHydrogen BondingFormation of directional and stronger assemblies
Extension of π-conjugated systemπ-π StackingEnhanced stacking leading to more ordered structures
Addition of long alkyl chainsvan der Waals forces, Hydrophobic InteractionsCan induce liquid crystalline phases or micellar structures
Incorporation of metal-coordinating sitesMetal CoordinationFormation of metal-organic frameworks (MOFs) or coordination polymers

Correlation of Molecular Structure with Bulk Material Properties

The macroscopic properties of a material are a direct consequence of its underlying molecular structure and intermolecular organization. For derivatives of this compound, key bulk properties of interest include thermal stability, and conductivity.

Thermal Stability: The thermal stability of organic materials is often related to the strength of their chemical bonds and the rigidity of their molecular structure. The introduction of rigid aromatic and heterocyclic rings, such as the benzimidazole moiety, into a polymer backbone has been shown to enhance thermal stability. nih.gov This is attributed to the high dissociation energy of the bonds within these rings and the restricted thermal motion of the polymer chains. Furthermore, strong intermolecular interactions, such as hydrogen bonding, can increase thermal stability by requiring more energy to disrupt the solid-state packing. nih.gov Therefore, derivatives of this compound with features that promote strong intermolecular forces are expected to exhibit higher decomposition temperatures.

Conductivity: The electrical conductivity of these materials is intrinsically linked to the efficiency of charge transport, which can occur through intramolecular (along the conjugated backbone) and intermolecular (between adjacent molecules) pathways. Efficient intermolecular charge transport relies on close molecular packing and significant orbital overlap between neighboring molecules. Structural modifications that enhance planarity and promote strong π-π stacking can lead to improved charge mobility and, consequently, higher conductivity. The introduction of substituents that lower the energy gap between the HOMO and LUMO can also facilitate charge injection and transport, thereby enhancing conductivity.

Table 3. Predicted Correlation between Molecular Structure and Bulk Properties
Structural FeatureImpact on Intermolecular ForcesPredicted Effect on Bulk Property
Increased molecular rigidity and planarityEnhanced π-π stackingImproved thermal stability and charge transport
Presence of hydrogen bonding moietiesStronger intermolecular cohesionIncreased thermal stability
Electron-withdrawing substituentsLowered LUMO, potentially stronger π-π stackingPotentially enhanced n-type conductivity
Electron-donating substituentsRaised HOMOPotentially enhanced p-type conductivity

Challenges and Future Directions in the Research of 2 5 Methylthiophen 2 Yl 1h 1,3 Benzodiazole

Development of Novel and Efficient Synthetic Routes

The synthesis of 2-substituted benzimidazoles is well-documented, traditionally involving the condensation of o-phenylenediamine (B120857) with carboxylic acids or aldehydes. researchgate.nettubitak.gov.tr However, these classical methods often necessitate harsh reaction conditions, long reaction times, and the use of corrosive acids. tubitak.gov.tr The future of synthesizing 2-(5-methylthiophen-2-yl)-1H-1,3-benzodiazole will likely focus on overcoming these limitations through the development of more efficient, sustainable, and versatile protocols.

A significant challenge lies in achieving high yields and purity while minimizing environmental impact. Green chemistry approaches are a promising frontier. mdpi.com This includes the use of eco-friendly solvents like water or ionic liquids, and energy-efficient techniques such as microwave-assisted synthesis. mdpi.com Metal-catalyzed cross-coupling reactions, which have revolutionized the synthesis of complex organic molecules, could also be adapted to forge the thiophene-benzimidazole linkage with greater efficiency. nih.gov The development of one-pot synthesis procedures, where reactants are converted to the final product in a single vessel, would further enhance the efficiency and cost-effectiveness of production. nih.gov

Future research should aim to create a diverse library of synthetic methodologies, allowing for facile modification of both the benzimidazole (B57391) and thiophene (B33073) rings. This would be crucial for structure-activity relationship (SAR) studies. Below is a comparative table of potential synthetic strategies.

Synthesis StrategyCatalyst/ReagentAdvantagesChallenges
Conventional Condensation Mineral Acids (e.g., HCl)Readily available reagentsHarsh conditions, low yields
Microwave-Assisted Synthesis Ionic Liquids (e.g., [BMIM]HSO4)Rapid reaction times, high yieldsPotential toxicity of ionic liquids
Metal-Catalyzed Synthesis Indium(III) triflate, Copper iodideHigh yields, reusable catalystsCost and toxicity of some metals
Green Synthesis Water extract of onionEnvironmentally benign, cost-effectiveScalability and reproducibility

Exploration of Untapped Biological Targets and Mechanisms

The benzimidazole scaffold is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs. nih.govbenthamdirect.com Derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. srrjournals.comtandfonline.comresearchgate.net The incorporation of a thiophene ring, another privileged heterocycle in drug discovery, is expected to modulate and potentially enhance these biological effects. tandfonline.com A primary challenge is to move beyond preliminary screening and identify the specific molecular targets and mechanisms of action for this compound.

Future research should focus on high-throughput screening against a broad panel of biological targets. Given the known anticancer properties of many benzimidazoles, which often involve the inhibition of tubulin polymerization, topoisomerases, or various kinases, these pathways represent logical starting points. nih.govbiotech-asia.org The unique electronic properties conferred by the methyl-thiophene moiety might lead to novel interactions with these targets or unveil entirely new ones.

Furthermore, the rise of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Thiophene-benzimidazole hybrids could be investigated for their potential to inhibit bacterial or fungal growth, with a focus on identifying their specific cellular targets to proactively address potential resistance mechanisms. nih.govmdpi.com The potential for this compound to act as a dual inhibitor of enzymes like cyclooxygenase (COX) and 15-lipoxygenase (15-LOX) could also be explored for developing new anti-inflammatory agents. nih.gov

Potential Biological TargetTherapeutic AreaRationale for Exploration
Tubulin AnticancerBenzimidazole core is a known tubulin inhibitor. biotech-asia.org
Topoisomerases I & II AnticancerBis-benzimidazoles are known to inhibit these enzymes. nih.gov
Protein Kinases Anticancer, Anti-inflammatoryA common target for benzimidazole derivatives. nih.gov
Bacterial/Fungal Enzymes AntimicrobialThiophene and benzimidazole moieties both have antimicrobial activity. nih.gov
COX/LOX Enzymes Anti-inflammatoryHybrids of similar scaffolds show dual inhibitory activity. nih.gov

Integration into Advanced Functional Materials and Devices

The conjugated system formed by the fusion of thiophene and benzimidazole rings suggests that this compound could possess interesting photophysical and electronic properties. The combination of an electron-rich thiophene unit with a benzimidazole core can create donor-acceptor type structures, which are highly sought after in materials science. tubitak.gov.tr A key challenge will be to fully characterize these properties and to devise strategies for incorporating this molecule into functional materials and devices.

Future research could explore its potential as an organic semiconductor in organic thin-film transistors (OTFTs). mdpi.com The processability and charge transport properties would need to be optimized, likely through chemical modification to control molecular packing. Another exciting avenue is in the field of optoelectronics, such as organic light-emitting diodes (OLEDs), where thiophene-benzimidazole conjugates have shown promise. nih.gov The specific emission profile of this compound would need to be determined and tuned for desired applications.

Furthermore, the nitrogen atoms in the benzimidazole ring and the sulfur atom in the thiophene ring can act as coordination sites for metal ions. This opens up possibilities for its use as a fluorescent chemosensor for the detection of specific metal ions, which has been demonstrated for related compounds. researchgate.netrsc.org The development of selective and sensitive sensors for environmental monitoring or biological imaging is a significant area for future investigation.

Computational Design and Predictive Modeling for Next-Generation Derivatives

Computational chemistry offers powerful tools to accelerate the discovery and optimization of new molecules, saving significant time and resources compared to traditional trial-and-error approaches. biotech-asia.orgnih.gov The challenge in applying these methods to this compound is the need for accurate models that can reliably predict its chemical, physical, and biological properties.

Future directions will heavily rely on techniques like Density Functional Theory (DFT) to understand the molecule's electronic structure, geometry, and vibrational frequencies. nih.gov This fundamental understanding is crucial for predicting its reactivity and photophysical behavior. Molecular docking studies can be employed to simulate the interaction of the compound with potential biological targets, helping to prioritize experimental testing and to guide the design of more potent derivatives. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models can be developed once a sufficient number of derivatives have been synthesized and tested. These models will be invaluable for predicting the biological activity of new, unsynthesized compounds, thereby streamlining the drug discovery process. The integration of artificial intelligence and machine learning is also an emerging trend that can analyze complex datasets to identify novel benzimidazole analogues with improved efficacy and reduced toxicity. biotech-asia.org

Multidisciplinary Research Synergies and Collaborative Opportunities

Maximizing the potential of this compound will require a departure from siloed research efforts. The inherent challenges and diverse opportunities associated with this molecule necessitate a multidisciplinary approach, fostering collaborations between different scientific fields.

Future progress will depend on synergistic collaborations between synthetic organic chemists, medicinal chemists, pharmacologists, materials scientists, and computational chemists. For instance, chemists can develop novel synthetic routes, while pharmacologists evaluate the biological activities of the resulting compounds. The data from these experiments can then be used by computational chemists to refine predictive models, which in turn guide the synthesis of next-generation derivatives. Similarly, collaborations between materials scientists and chemists will be essential for developing and testing new functional materials based on this scaffold.

Furthermore, partnerships between academic research institutions and pharmaceutical or materials science industries will be crucial for translating fundamental discoveries into tangible applications. Such collaborations can provide the necessary resources and expertise to navigate the complex processes of drug development or materials engineering, ultimately bringing the benefits of this promising molecule to society. The convergence of nanotechnology with benzimidazole research also presents exciting opportunities for developing advanced drug delivery systems. researchgate.net

Q & A

Basic Question: What are the common synthetic routes for preparing 2-(5-methylthiophen-2-yl)-1H-1,3-benzodiazole?

Methodological Answer:
The compound is typically synthesized via condensation reactions between substituted 1,2-phenylenediamine derivatives and thiophene-carbaldehyde intermediates. A microwave-assisted approach using ethanol with catalytic HCl (0.05%) under controlled heating (e.g., 60–80°C) enhances reaction efficiency and purity . Alternative methods involve coupling reactions with aryl halides under palladium catalysis (e.g., Suzuki-Miyaura coupling) to introduce the thiophene moiety . Purification often employs column chromatography or recrystallization, with yields validated by melting point analysis and spectroscopic data (IR, 1H^1H-NMR) .

Advanced Question: How can reaction conditions be optimized to improve the yield of this compound derivatives?

Methodological Answer:
Optimization involves systematic variation of solvents (e.g., DMF for polar intermediates, ethanol for acid-catalyzed reactions), temperature gradients, and catalyst loadings (e.g., p-toluenesulfonic acid for cyclization). Microwave irradiation reduces reaction time and byproduct formation compared to conventional heating . High-throughput screening (HTS) of reaction parameters using parallel synthesis setups can identify ideal conditions. Post-reaction analysis via HPLC or TLC monitors purity, while elemental analysis confirms stoichiometric consistency .

Basic Question: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:
Key techniques include:

  • IR Spectroscopy : Identifies functional groups (e.g., N–H stretching at ~3400 cm1^{-1}, C=N vibrations at ~1600 cm1^{-1}) .
  • NMR Spectroscopy : 1H^1H-NMR resolves aromatic protons (δ 7.0–8.5 ppm) and methyl groups (δ 2.5 ppm); 13C^{13}C-NMR confirms benzodiazole and thiophene ring carbons .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks and fragmentation patterns.
  • Elemental Analysis : Ensures C, H, N, S content matches theoretical values (±0.4%) .

Advanced Question: How can researchers resolve conflicting spectral data during characterization?

Methodological Answer:
Contradictions may arise from tautomerism (e.g., 1H vs. 3H benzodiazole forms) or solvent-induced shifts. Strategies include:

  • X-ray Crystallography : Resolves ambiguities by providing unambiguous bond lengths and angles (e.g., using SHELXL for refinement) .
  • Variable-Temperature NMR : Detects dynamic processes like ring puckering or proton exchange .
  • Computational Validation : DFT calculations (e.g., Gaussian) simulate spectra for comparison with experimental data .

Advanced Question: What challenges arise in crystallographic studies of this compound, and how are they addressed?

Methodological Answer:
Challenges include poor crystal quality, twinning, and weak diffraction. Solutions:

  • Crystal Growth : Use vapor diffusion with mixed solvents (e.g., DCM/hexane) to improve crystal packing .
  • Data Collection : Employ synchrotron radiation for weak scatterers (e.g., light atoms in thiophene rings).
  • Refinement : SHELXL’s constraints handle disorder, while Mercury CSD visualizes intermolecular interactions (e.g., π–π stacking, C–H···π bonds) .

Advanced Question: How can molecular docking predict the binding modes of this compound to biological targets?

Methodological Answer:

  • Software : AutoDock Vina or GOLD for docking simulations. Preprocess ligand and receptor files (e.g., protonation states, solvation) .
  • Scoring Functions : Assess binding affinity via empirical scoring (e.g., Vina’s hybrid scoring function).
  • Validation : Compare docking poses with co-crystallized ligands (PDB) or mutagenesis data. For example, 2-(5-methylthiophen-2-yl) derivatives show affinity for kinase targets via hydrophobic interactions with active-site residues .

Advanced Question: What experimental methods validate the proposed mechanism of biological activity?

Methodological Answer:

  • Enzymatic Assays : Measure IC50_{50} values against target enzymes (e.g., HIV-1 protease, COX-2) using fluorogenic substrates .
  • Cellular Studies : Evaluate cytotoxicity (MTT assay) and apoptosis (Annexin V staining) in relevant cell lines.
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions over time (e.g., GROMACS) to confirm stability of binding poses .

Advanced Question: How are structure-activity relationships (SAR) explored for derivatives of this compound?

Methodological Answer:

  • Analog Synthesis : Introduce substituents (e.g., halogens, methoxy groups) at the thiophene or benzodiazole rings .
  • Pharmacophore Mapping : Identify critical moieties (e.g., methylthiophene for hydrophobicity, benzodiazole for π-stacking) .
  • QSAR Modeling : Use partial least squares (PLS) regression to correlate electronic descriptors (e.g., logP, polar surface area) with activity .

Advanced Question: How can researchers address contradictions in reported pharmacological data?

Methodological Answer:
Discrepancies may stem from assay conditions (e.g., buffer pH, serum content) or compound purity. Mitigation strategies:

  • Dose-Response Curves : Ensure linearity across concentrations (e.g., 1 nM–100 µM).
  • Purity Verification : Use HPLC-MS (>95% purity) and elemental analysis .
  • Independent Replication : Validate results across labs with standardized protocols .

Advanced Question: What computational tools assess the compound’s thermodynamic stability?

Methodological Answer:

  • DFT Calculations : Compute Gibbs free energy (ΔG) for tautomers or conformers using B3LYP/6-31G(d) .
  • Molecular Dynamics (MD) : Simulate solvated systems (e.g., water, DMSO) to evaluate conformational flexibility .
  • Crystal Packing Analysis : Mercury CSD identifies stabilizing interactions (e.g., hydrogen bonds, van der Waals contacts) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.